molecular formula C8H10BrCl2N B1412708 1-(2-Bromo-5-chlorophenyl)-ethylamine hydrochloride CAS No. 2205383-86-2

1-(2-Bromo-5-chlorophenyl)-ethylamine hydrochloride

Cat. No.: B1412708
CAS No.: 2205383-86-2
M. Wt: 270.98 g/mol
InChI Key: GHUCEQNUDZECER-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(2-Bromo-5-chlorophenyl)ethanone”, a related compound, has been reported . It has a molecular formula of C8H6BrClO and a molecular weight of 233.49 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromo-5-chlorophenyl)ethanone”, a related compound, include a molecular weight of 233.49 g/mol, a density of 1.6±0.1 g/cm3, a boiling point of 293.4±30.0 °C at 760 mmHg, and a flash point of 131.2±24.6 °C .

Scientific Research Applications

Metabolism Studies

  • The compound has been studied for its metabolism in vivo. In research with rats, various metabolites of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a related compound, were identified. These findings indicate multiple metabolic pathways, including deamination leading to aldehyde metabolites and subsequent reduction or oxidation to alcohol and carboxylic acid metabolites (Kanamori et al., 2002).

Receptor Agonist Research

  • It has been used in the discovery of nonpeptidic agonists for the urotensin-II receptor. For instance, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride showed significant selectivity and activity as a urotensin-II receptor agonist (Croston et al., 2002).

Enzymatic Resolution for Herbicide Synthesis

  • The enzymatic resolution of (R,S)-1-(4-chlorophenyl)ethylamine using a lipase from Candida antarctica (Novozym 435) was studied for the synthesis of a novel triazolopyrimidine herbicide. This study highlights the potential of using such compounds in agricultural chemistry (Zhang et al., 2018).

Chemical Synthesis

  • It has been involved in chemical synthesis processes, like the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, where it is used in reactions to form complex molecular structures (Achutha et al., 2017).

Catalyst Preparation

  • 1-(4-chlorophenyl)ethylamine was also used in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, highlighting its role in facilitating complex chemical reactions (Facchetti et al., 2016).

Safety and Hazards

The safety and hazards of “1-(2-Bromo-5-chlorophenyl)ethanone”, a related compound, include hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

Properties

IUPAC Name

1-(2-bromo-5-chlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN.ClH/c1-5(11)7-4-6(10)2-3-8(7)9;/h2-5H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUCEQNUDZECER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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